molecular formula C11H13N5O B1489231 (3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone CAS No. 2098065-47-3

(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

Cat. No.: B1489231
CAS No.: 2098065-47-3
M. Wt: 231.25 g/mol
InChI Key: NJUIIEJMRBETOI-UHFFFAOYSA-N
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Description

The compound “(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone” is a versatile material used in scientific research. It belongs to the class of 1,2,3-triazoles, which are not obtained in nature but are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been achieved using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .


Chemical Reactions Analysis

1,2,3-Triazoles have been found to act not only as stoichiometric one-electron donors but also as catalytic organic reducing agents, without the need of a photocatalyst .

Scientific Research Applications

Antibacterial and Antifungal Applications

Research has shown that novel compounds synthesized from the core structure similar to "(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone" have been evaluated for their antibacterial and antifungal properties. These compounds have exhibited moderate antibacterial activity against Bacillus subtilis and moderate antifungal activity against Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Anticonvulsant Evaluation

Compounds derived from similar structures have been tested for anticonvulsant activity, with some showing excellent efficacy. The evaluation was conducted through the maximal electroshock-induced convulsion method in mice, highlighting the potential of these compounds in developing anticonvulsant therapies (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Synthesis and Drug-likeness Properties

Studies have focused on synthesizing libraries of compounds with the base structure of "this compound" and evaluating their drug-likeness properties. These investigations aimed at exploring the compounds' in vitro antibacterial, antifungal, and antimycobacterial activities, showing good to moderate efficacy against various strains. Some compounds demonstrated better antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide (Pandya, Dave, Patel, & Desai, 2019).

Catalyst in Organic Synthesis

The structure similar to "this compound" has been used as a ligand in the catalyst for organic synthesis, demonstrating its role in facilitating efficient chemical reactions. This application showcases the versatility of the compound beyond its biological activities (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Safety and Hazards

The safety profile of similar compounds has been tested against non-cancer HEK293 cell line (human embryonic kidney 293), resulting in lower toxicity of these compounds .

Future Directions

Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Some 1,2,4-triazole benzoic acid hybrids have shown potent anticancer activity, indicating that they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(2H-benzotriazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-8-3-4-16(6-8)11(17)7-1-2-9-10(5-7)14-15-13-9/h1-2,5,8H,3-4,6,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUIIEJMRBETOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=NNN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
Reactant of Route 5
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(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
Reactant of Route 6
(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone

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